Benzyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with piperidine-1-carboxylate under basic conditions, followed by benzylation of the resulting intermediate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Benzyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
Benzyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperidine ring and a pyrazole moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 4-[hydroxy-(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-20-16(7-10-19-20)17(22)15-8-11-21(12-9-15)18(23)24-13-14-5-3-2-4-6-14/h2-7,10,15,17,22H,8-9,11-13H2,1H3 |
InChI Key |
HCIADTLHNSRRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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